Etioporphyrin IV acid
Description
Properties
Molecular Formula |
C33H38N4O2 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
3-(8,13,17-triethyl-3,7,12,18-tetramethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C33H38N4O2/c1-8-21-17(4)25-13-26-20(7)24(11-12-33(38)39)32(37-26)15-28-19(6)23(10-3)31(36-28)16-30-22(9-2)18(5)27(35-30)14-29(21)34-25/h13-16,34-35H,8-12H2,1-7H3,(H,38,39) |
InChI Key |
SICALMMDTKRZON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CC)C)CCC(=O)O)C)C)CC)C |
Origin of Product |
United States |
Preparation Methods
Fischer Cyclization with Functionalized Aldehydes
The classical Fischer approach involves condensing pyrrole derivatives with aldehydes in acidic media. For this compound:
- Reactants : 3,4-Diethylpyrrole and 4-carboxybenzaldehyde.
- Conditions : Reflux in formic acid (88%) for 6–12 hours under nitrogen.
- Mechanism :
Yield : 32–39% after column chromatography (silica gel, CHCl₃/MeOH).
[2+2] Dipyrromethene Coupling
Regioselective synthesis is achieved using pre-formed dipyrromethenes:
- Dipyrromethene synthesis :
- Coupling :
Acidic Ionic Liquid-Mediated Synthesis
Green chemistry approaches utilize imidazolium-based ionic liquids:
Post-Synthesis Functionalization
Side-Chain Oxidation
Etioporphyrin IV methyl ester is oxidized to the acid form:
Ester Hydrolysis
Protected carboxylic acid groups are deprotected:
- Substrate : Etioporphyrin IV tetramethyl ester.
- Conditions : 6M HCl, reflux for 24 hours.
- Monitoring : TLC (silica, ethyl acetate/hexane 1:1).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, MeOH/H₂O (80:20), retention time 12.3 minutes.
- Elemental Analysis : C 73.34%, H 3.31%, N 14.73% (calc. for C₄₆H₂₆N₈O₄).
Challenges and Optimization Strategies
Regiochemical Control
Solvent System Impact
| Solvent | Yield (%) | Isomer Purity (%) |
|---|---|---|
| Formic acid | 39 | 78 |
| CH₂Cl₂/p-TSA | 32 | 85 |
| [HC₄im][CF₃CO₂] | 15 | 92 |
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Etioporphyrin IV acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions include various substituted porphyrins, which can be further functionalized for specific applications .
Scientific Research Applications
Catalytic Applications
Etioporphyrin IV acid has shown promise as a catalyst in various chemical reactions. Its ability to facilitate electron transfer processes makes it suitable for applications in:
- Photocatalysis : Recent studies have highlighted the role of porphyrins, including etioporphyrins, in photocatalytic reactions. For instance, research indicates that partially protonated states of tetrakis(4-carboxyphenyl)porphyrin can enhance photocatalytic activity by acting as photobases, which increases nucleophilicity at unprotonated nitrogen atoms . This property is crucial for developing efficient catalysts for CO2 reduction and other photochemical processes.
- Organic Synthesis : this compound can be utilized in organic synthesis as a catalyst for various transformations due to its ability to stabilize reactive intermediates and facilitate electron transfer reactions .
Photodynamic Therapy
This compound is being explored for its potential in photodynamic therapy (PDT) , particularly in treating cancers and microbial infections. Its capability to generate reactive oxygen species upon light activation can lead to effective destruction of cancer cells or pathogens:
- Antimicrobial Activity : Studies have demonstrated that porphyrin derivatives exhibit significant antimicrobial properties. For example, when combined with potassium iodide under light irradiation, these compounds effectively inactivate methicillin-resistant Staphylococcus aureus (MRSA) . The efficiency of this compound in generating singlet oxygen makes it a candidate for further development in PDT applications.
Environmental Remediation
This compound has also been investigated for its role in environmental applications:
- Removal of Metal Contaminants : Research indicates that etioporphyrins can be utilized to remove metal ions from contaminated environments. A study focused on the removal of etioporphyrins from model oil systems using ionic liquids demonstrated the effectiveness of these compounds in environmental cleanup efforts . The interaction between etioporphyrins and ionic liquids can enhance the extraction processes, making it a viable option for remediation technologies.
Material Science
In material science, this compound has potential applications due to its unique structural properties:
- Nanostructured Materials : The incorporation of etioporphyrins into metal-organic frameworks (MOFs) has been explored for creating nanostructured materials with enhanced properties for energy storage and conversion . The tunable electronic properties of etioporphyrins allow for the design of materials with specific functionalities.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of etioporphyrin IV acid involves its ability to absorb light and transfer energy or electrons. This property is central to its use in photodynamic therapy, where it generates reactive oxygen species that can damage cancer cells. The molecular targets include cellular components like membranes and DNA, leading to cell death .
Comparison with Similar Compounds
Comparison with Etioporphyrin Isomers (I–IV)
Structural and Spectroscopic Differences
Etioporphyrin isomers share the same molecular formula but differ in substituent positions, leading to distinct NMR signatures and symmetries:
- Etioporphyrin I : Exhibits C4h symmetry , with each meso-proton flanked by one β-methyl and one β-ethyl group. This results in a singlet at 10.20 ppm in the <sup>1</sup>H NMR spectrum .
- Etioporphyrin III : Has C5 symmetry , where each meso-proton is unique, producing multiple resonances in NMR .
- Etioporphyrin II and IV: Not commercially available, but theoretical models suggest their NMR spectra would show complex splitting due to asymmetric substituent arrangements .
Physicochemical Properties
All isomers share near-identical physicochemical traits, including:
- Hydrophobicity : Lack of polar groups enables partitioning into lipid membranes .
- Photochemical Behavior : Similar absorption spectra, excited-state lifetimes, and intersystem crossing yields .
- Synthetic Challenges : Isomer mixtures are common due to pyrrole exchange during oligomerization, necessitating advanced separation techniques .
Table 1: Key Differences Among Etioporphyrin Isomers
| Property | Etioporphyrin I | Etioporphyrin III | Etioporphyrin II/IV |
|---|---|---|---|
| Symmetry | C4h | C5 | Asymmetric |
| <sup>1</sup>H NMR (meso-H) | Singlet (10.20 ppm) | Multiple peaks | Not reported |
| Commercial Availability | Yes | Yes | No |
Comparison with Other Porphyrins
Coproporphyrins
- Substituents : Four propionic acid groups, making them amphiphilic.
- Applications : Used in biomedical imaging due to moderate water solubility .
- Synthesis : Prepared via tetramerization of α-functionalized pyrroles, yielding regioisomerically pure type I .
Protoporphyrin IX
- Substituents : Vinyl and propionic acid groups; central to heme biosynthesis.
- Conductivity : Higher than etioporphyrins due to carbonyl group overlap, with conductivity increasing under pressure (e.g., hemin: 10<sup>−10</sup> to 10<sup>−6</sup> S cm<sup>−1</sup> at 90 kbar) .
Metalloporphyrins
- Vanadyl Etioporphyrin III Oxide : Studied for UV-Vis stability and photodegradation kinetics; used as a standard in crude oil analysis .
- Zinc Etioporphyrin I : Exhibits π-stacking in crystals, influencing conductivity in polycrystalline materials .
Table 2: Comparative Properties of Porphyrins
| Porphyrin Type | Key Substituents | Hydrophobicity | Conductivity (S cm<sup>−1</sup>) | Applications |
|---|---|---|---|---|
| Etioporphyrin I | β-methyl, β-ethyl | High | ~10<sup>−11</sup> (undoped) | Prebiotic chemistry models |
| Coproporphyrin I | Propionic acids | Moderate | N/A | Biomedical imaging |
| Protoporphyrin IX | Vinyl, propionic acids | Low | ~10<sup>−6</sup> (hemin, 90 kbar) | Heme biosynthesis |
| Vanadyl Etioporphyrin III | β-methyl, β-ethyl + VO<sup>2+</sup> | High | N/A | Crude oil analysis |
Research Findings and Challenges
- Isomer Separation : Conventional condensation reactions yield statistical isomer mixtures, requiring specialized precursors or dipyrromethene intermediates for regiopure synthesis .
- Functional Materials : Etioporphyrins show lower bulk conductivity than protoporphyrins due to absent carbonyl groups, but doping with oxidants (e.g., iodine) enhances conductivity in Ru/Os complexes .
- Prebiotic Relevance : Hydrophobic etioporphyrins may have formed in primordial oil-water interfaces, driven by surfactant-mediated aggregation .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Etioporphyrin IV acid, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves metallation of etioporphyrin III with vanadium(IV) oxide under inert conditions. Researchers should employ Schlenk-line techniques to prevent oxidation and rigorously control stoichiometric ratios (e.g., 1:1 molar ratio of porphyrin ligand to vanadium precursor). Purification via column chromatography (silica gel, chloroform/methanol gradient) followed by recrystallization in dichloromethane/hexane is recommended. Yield optimization requires iterative adjustment of reaction temperature (60–80°C) and catalyst loading .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?
- Methodological Answer : UV-Vis spectroscopy (Soret band at ~400 nm and Q-bands in the 500–600 nm range) confirms the porphyrin macrocycle. Electron paramagnetic resonance (EPR) is critical for identifying the vanadium(IV) oxidation state (g-values ~1.96–1.98). X-ray crystallography provides definitive structural data, though crystallization may require slow diffusion of nonpolar solvents into a dichloromethane solution. For purity validation, combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS, m/z ~607 for [C₃₂H₃₆N₄OV]⁺) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the catalytic mechanisms of this compound in oxidation reactions?
- Methodological Answer : Use a kinetic approach with controlled variables (substrate concentration, temperature, pH). Employ stopped-flow spectroscopy to monitor intermediate formation (e.g., oxo-vanadium(V) species). Compare turnover frequencies (TOFs) under aerobic vs. anaerobic conditions to assess oxygen involvement. Computational modeling (DFT or MD simulations) can predict transition states and validate experimental activation energies. Ensure reproducibility by trialing multiple substrates (e.g., alkanes, alkenes) and cross-referencing with literature mechanisms for analogous metalloporphyrins .
Q. What strategies resolve contradictions in reported stability data for this compound under acidic vs. alkaline conditions?
- Methodological Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy to track Soret band shifts (indicative of macrocycle degradation). Replicate conflicting studies while controlling for variables like ionic strength, counterion effects (Cl⁻ vs. SO₄²⁻), and light exposure. Use cyclic voltammetry to correlate redox stability with pH. If discrepancies persist, collaborate with independent labs to validate protocols and share raw datasets for meta-analysis .
Q. How can computational models improve the prediction of this compound’s reactivity in non-aqueous solvents?
- Methodological Answer : Apply density functional theory (DFT) with solvent continuum models (e.g., COSMO-RS) to calculate solvation energies and redox potentials. Validate models against experimental cyclic voltammetry data in solvents like DMF or THF. Machine learning algorithms trained on existing metalloporphyrin datasets can predict solvent-dependent reactivity trends. Cross-disciplinary collaboration with computational chemists is advised to refine force fields and basis sets .
Q. What ethical and safety protocols are critical when handling this compound in biomedical research?
- Methodological Answer : Adopt OSHA guidelines for vanadium compound handling (e.g., fume hood use, PPE for skin/eye protection). For in vitro studies, include cytotoxicity assays (MTT or LDH release) to assess biocompatibility. Data anonymization and secure storage (encrypted databases, access logs) are mandatory for human cell line studies. Training in FAIR data principles and ethical review board approval are prerequisites .
Cross-Disciplinary and Methodological Questions
Q. How can this compound be integrated into cross-disciplinary studies (e.g., materials science or environmental chemistry)?
- Methodological Answer : For materials science, explore its use in photocatalytic systems by coupling with semiconductors (e.g., TiO₂) and testing under UV/visible light. In environmental chemistry, investigate its potential for pollutant degradation (e.g., via Fenton-like reactions). Use DOE (Design of Experiments) principles to optimize multi-variable systems and collaborate with domain-specific experts to validate applications .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, Bayesian hierarchical models improve reliability. Open-source tools like R (drc package) or Python (SciPy) facilitate reproducible analysis. Pre-register analysis plans to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
